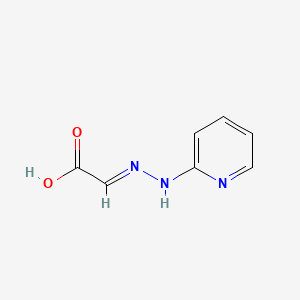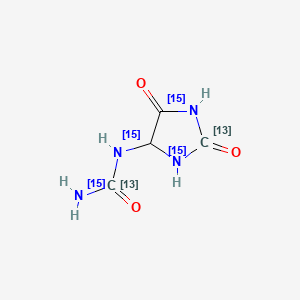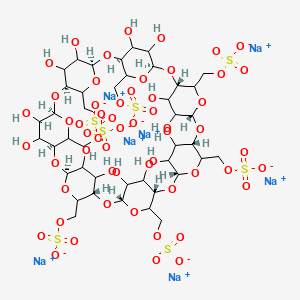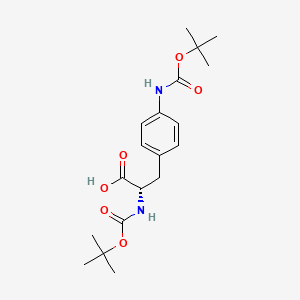
N,N'-Bis-Boc 4-Amino-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-Boc 4-Amino-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-Boc 4-Amino-L-phenylalanine typically involves the protection of the amino groups of 4-Amino-L-phenylalanine with Boc groups. The process generally includes the following steps:
Starting Material: 4-Amino-L-phenylalanine.
Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine (Et3N), and a solvent like dichloromethane (DCM).
Procedure: The reaction is carried out by dissolving 4-Amino-L-phenylalanine in DCM, followed by the addition of Boc2O and Et3N. The mixture is stirred at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis-Boc 4-Amino-L-phenylalanine follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors to mix the starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-Boc 4-Amino-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Nucleophilic substitution reactions where the amino group can react with electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles such as acyl chlorides or alkyl halides.
Major Products:
Deprotected Amino Acid: Free 4-Amino-L-phenylalanine.
Peptides: Peptide chains formed by coupling with other amino acids.
Substituted Derivatives: Compounds with modified amino groups.
Scientific Research Applications
N,N’-Bis-Boc 4-Amino-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis-Boc 4-Amino-L-phenylalanine primarily involves its role as a protected amino acid. The Boc groups protect the amino functionalities during chemical reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation .
Comparison with Similar Compounds
N-Boc-L-phenylalanine: A similar compound with a single Boc-protected amino group.
N-Fmoc-L-phenylalanine: Another protected amino acid with a fluorenylmethyloxycarbonyl (Fmoc) group.
N-Cbz-L-phenylalanine: A protected amino acid with a benzyloxycarbonyl (Cbz) group.
Uniqueness: N,N’-Bis-Boc 4-Amino-L-phenylalanine is unique due to the dual protection of both amino groups, providing enhanced stability and selectivity during chemical reactions. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be controlled .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYRQXPKQWQRQK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/new.no-structure.jpg)
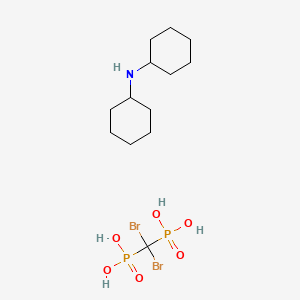
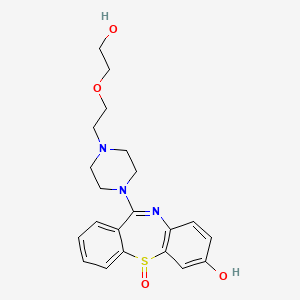
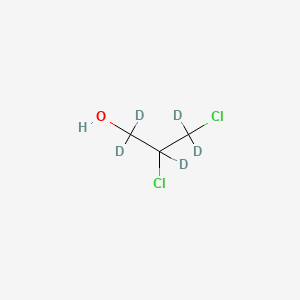
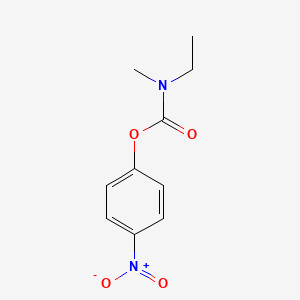
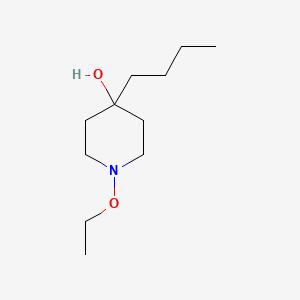
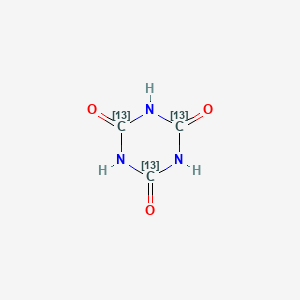
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
